3-(4-t-Butylsulfamoylphenyl)benzoic acid
Description
3-(4-t-Butylsulfamoylphenyl)benzoic acid is a benzoic acid derivative featuring a t-butylsulfamoyl group at the para position of the phenyl ring attached to the benzoic acid backbone. Such compounds are often investigated in pharmaceutical and chemical research for applications ranging from enzyme inhibition to drug delivery systems . Its synthesis and handling require stringent safety protocols, as indicated by its classification for restricted use under expert supervision .
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(19)20/h4-11,18H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIAALKFPLQBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-t-Butylsulfamoylphenyl)benzoic acid typically involves the following steps:
Formation of the Sulfamoylphenyl Intermediate: The initial step involves the synthesis of the 4-t-butylsulfamoylphenyl intermediate. This can be achieved through the reaction of 4-t-butylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling with Benzoic Acid: The sulfamoylphenyl intermediate is then coupled with benzoic acid or its derivatives using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale preparation of the sulfamoylphenyl intermediate.
Efficient Coupling Reactions: Use of efficient coupling reagents and catalysts to facilitate the coupling reaction with benzoic acid.
Purification: Purification of the final product through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-t-Butylsulfamoylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the benzoic acid moiety.
Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated or alkylated derivatives, while oxidation and reduction reactions may result in the formation of sulfoxides or sulfides.
Scientific Research Applications
3-(4-t-Butylsulfamoylphenyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound exhibits structural similarities to several sulfamoyl- and aryl-substituted benzoic acid derivatives. Key analogues and their similarity scores (calculated via cheminformatics tools) include:
| Compound Name (IUPAC) | Similarity Score | Key Structural Difference |
|---|---|---|
| 4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid | 0.97 | Methoxy group vs. t-butylsulfamoyl group |
| 4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic acid | 0.97 | Ethoxy group vs. t-butylsulfamoyl group |
| 3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic acid | 0.95 | Benzyloxy group vs. t-butylsulfamoyl group |
These analogues differ primarily in the substituents attached to the sulfamoylphenyl moiety, which significantly influence their physicochemical and biological profiles .
Physicochemical Properties
- Diffusivity : While direct data for this compound is unavailable, benzoic acid derivatives with bulkier substituents (e.g., t-butyl) typically exhibit lower effective diffusivity in membrane phases compared to simpler analogues like unsubstituted benzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
